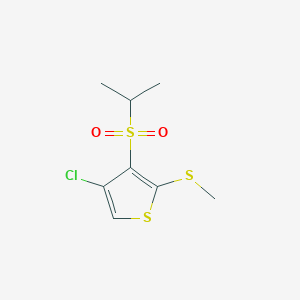

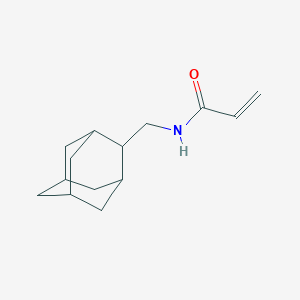

![molecular formula C16H18N6O B2730591 6-[2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2415620-94-7](/img/structure/B2730591.png)

6-[2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H18N6O and its molecular weight is 310.361. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Electronic Properties

Research into pyridine derivatives has demonstrated significant interest in their structural, optical, and electronic characteristics. Studies on similar compounds, such as pyrazolo pyridine derivatives, have highlighted their monoclinic polycrystalline nature, with optical functions derived from transmittance and reflectance spectra analysis. These compounds exhibit indirect allowed optical energy gaps, suggesting their utility in electronic and optoelectronic devices. Thin films of these derivatives have been explored for fabricating heterojunctions, revealing specific diode ideality factors and barrier heights, which are crucial for device performance. The conduction mechanisms of these devices have been attributed to space charge limited current, with potential applications as photosensors due to their response to light (Zedan, El-Taweel, & El-Menyawy, 2020).

Corrosion Inhibition

Another application area for pyridine derivatives is in corrosion inhibition. Aryl pyrazolo pyridine derivatives have been systematically studied for their effectiveness against copper corrosion in acidic environments. These studies utilize electrochemical methods and quantum chemical calculations to evaluate the inhibition efficiency, finding a strong correlation between computed energy gap data and experimental outcomes. Such derivatives are considered cathodic type inhibitors, with significant potential for protecting metals in corrosive conditions (Sudheer & Quraishi, 2015).

Synthesis and Characterization

The synthesis and characterization of pyridine derivatives have been a focal point of research, aiming to understand their structural and molecular properties. Innovative synthesis techniques have led to the discovery of unexpected heterocyclic systems, enriching the chemical diversity and potential applications of these compounds in various fields. Such research efforts are crucial for advancing the development of novel materials with tailored properties for specific applications (Dotsenko et al., 2018).

Antimicrobial and Antioxidant Activities

Pyridine derivatives have also been investigated for their biological activities, including antimicrobial and antioxidant properties. These studies are essential for identifying potential therapeutic agents and understanding the relationship between chemical structure and biological activity. Research has demonstrated that some pyridine derivatives exhibit significant activity against various bacterial and fungal strains, offering insights into their potential as antimicrobial agents. Additionally, their antioxidant properties have been explored, contributing to the search for novel compounds with health benefits (Bassyouni et al., 2012).

properties

IUPAC Name |

6-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-11-19-20-16(23-11)10-21-6-13-8-22(9-14(13)7-21)15-3-2-12(4-17)5-18-15/h2-3,5,13-14H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQCAKSWBXXWED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CN2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,4S,5R)-4-Benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B2730508.png)

![5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B2730509.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730512.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2730514.png)

![2-[3-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B2730519.png)

![methyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2730520.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2730521.png)

![Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2730529.png)